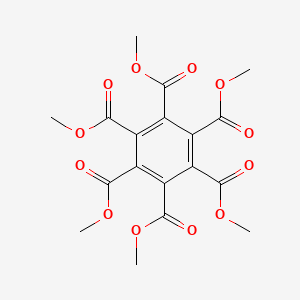
Acide benzylidène camphorique sulfonique
Vue d'ensemble
Description
Benzylidene Camphor Sulfonic Acid is an organic compound with the chemical formula C17H20O4S. It is primarily used as an ultraviolet (UV) filter in cosmetic products such as sunscreens, lipsticks, shampoos, and hair sprays . This compound is known for its ability to absorb UV radiation, thereby protecting the skin from harmful effects of UV exposure .
Applications De Recherche Scientifique
Protection contre les rayons ultraviolets (UV) dans les cosmétiques
L'ABCS est largement reconnu pour sa capacité à absorber les rayons UVB, ce qui est crucial pour prévenir les dommages cutanés et réduire le risque de cancer de la peau . Il est un composant essentiel des formulations de crèmes solaires, offrant une protection solaire efficace. La photostabilité du composé et sa compatibilité avec d'autres ingrédients de protection solaire en font un choix privilégié pour les applications cosmétiques .
Applications dermatologiques
En dermatologie, l'ABCS joue un rôle important dans les thérapies de prévention du photovieillissement. Il contribue à la création de produits qui protègent contre le vieillissement cutané induit par les UV, en maintenant la santé et l'apparence de la peau . Ses propriétés d'absorption UV sont également bénéfiques pour prévenir des affections telles que le mélanome et autres cancers de la peau .
Utilisation pharmaceutique
Les capacités de filtrage UV de l'ABCS s'étendent aux produits pharmaceutiques, où il est utilisé pour protéger les médicaments de la dégradation UV, en assurant leur stabilité et leur efficacité . Il est également étudié pour ses propriétés anti-inflammatoires potentielles, qui pourraient être bénéfiques dans le traitement de troubles cutanés tels que l'eczéma et le psoriasis .
Sciences de l'environnement
L'impact environnemental des filtres UV comme l'ABCS est une préoccupation croissante. La recherche se concentre sur l'évaluation des effets écologiques de ces composés lorsqu'ils pénètrent dans les systèmes aquatiques. L'ABCS est évalué pour sa sécurité environnementale, sa biodégradabilité et ses effets potentiels sur la vie aquatique .
Science des matériaux
L'ABCS trouve des applications en science des matériaux, en particulier dans le développement de colorants et de pigments. Il sert de catalyseur dans la synthèse de certains colorants et comme composant dans les formulations de pigments pour les peintures et les revêtements, améliorant la stabilité des couleurs contre les UV .
Chimie analytique
En chimie analytique, l'ABCS est utilisé comme étalon pour calibrer les instruments et valider les méthodes analytiques en raison de ses propriétés d'absorption UV stables. Il est crucial pour garantir la précision et l'exactitude des techniques analytiques basées sur les UV .
Synthèse organique
L'ABCS est utilisé comme catalyseur en synthèse organique, facilitant diverses réactions chimiques. Son rôle dans la chimie des groupes protecteurs et sa capacité à fonctionner dans des conditions anhydres en font un outil précieux pour la synthèse de molécules complexes .
Chimie verte
En mettant l'accent sur les pratiques durables, l'ABCS fait partie des initiatives de chimie verte. Il est impliqué dans des processus de synthèse sonochimiques qui sont respectueux de l'environnement, réduisant l'utilisation de solvants dangereux et favorisant des réactions économes en énergie .
Méthodes De Préparation
Benzylidene Camphor Sulfonic Acid can be synthesized through various synthetic routes. One common method involves the reaction of camphor with benzaldehyde in the presence of a sulfonating agent. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Benzylidene Camphor Sulfonic Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Benzylidene Camphor Sulfonic Acid into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Propriétés
IUPAC Name |
4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJKXQYVUVWWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866529 | |
| Record name | 4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56039-58-8 | |
| Record name | Benzylidene camphor sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the combined effect of Benzylidene Camphor Sulfonic Acid with other chemicals differ from its individual impact?
A2: Research indicates that BCSA can act synergistically with other endocrine-disrupting chemicals (EDCs), such as α-Zearalenol, to activate CatSper channels in human sperm. [] This means that the combined effect of these chemicals is greater than the sum of their individual effects. [] This synergistic action is concerning because it highlights the potential for even low-dose exposure to mixtures of EDCs to significantly disrupt sperm function. [] Current safety assessments often focus on individual chemicals, but this research emphasizes the need to consider the combined effects of multiple EDCs for a more accurate risk assessment. []
Q2: What are the implications of Benzylidene Camphor Sulfonic Acid's action on CatSper for human health?
A3: BCSA's ability to activate CatSper at very low concentrations (nanomolar range) raises concerns about its potential impact on human fertility. [] As an EDC found in various products, exposure to BCSA could disrupt the precisely orchestrated sequence of events during fertilization. [, ] While more research, particularly in vivo studies, is needed to understand the full extent of its effects on human health, the current findings underscore the potential risks associated with exposure to BCSA and other EDCs. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















